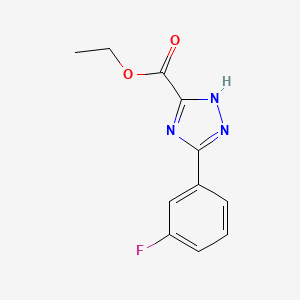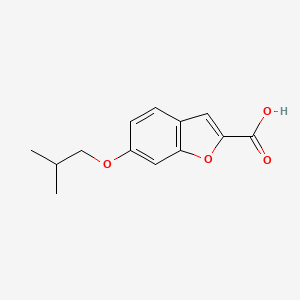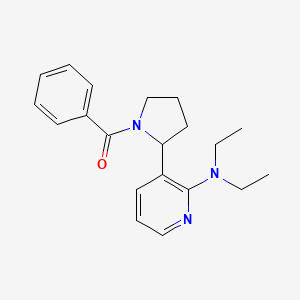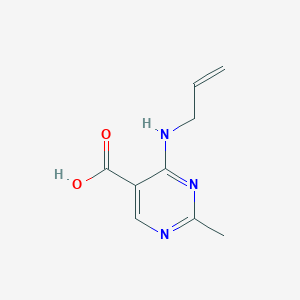
4-(Allylamino)-2-methylpyrimidine-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L’acide 4-(allylamino)-2-méthylpyrimidine-5-carboxylique est un composé organique hétérocyclique qui présente un cycle pyrimidine substitué par un groupe allylamino en position 4, un groupe méthyle en position 2 et un groupe acide carboxylique en position 5.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de l’acide 4-(allylamino)-2-méthylpyrimidine-5-carboxylique implique généralement les étapes suivantes :
Formation du cycle pyrimidine : Le cycle pyrimidine peut être synthétisé par une réaction de condensation entre un composé β-dicarbonylé et un dérivé de la guanidine.
Introduction du groupe allylamino : Le groupe allylamino peut être introduit par une réaction de substitution nucléophile en utilisant l’allylamine comme nucléophile.
Méthylation : Le groupe méthyle en position 2 peut être introduit par une réaction d’alkylation en utilisant un agent méthylant approprié.
Carboxylation : Le groupe acide carboxylique peut être introduit par une réaction de carboxylation, souvent en utilisant du dioxyde de carbone sous des conditions de haute pression et de température.
Méthodes de production industrielle
La production industrielle de l’acide 4-(allylamino)-2-méthylpyrimidine-5-carboxylique peut impliquer des versions optimisées des voies de synthèse ci-dessus, en mettant l’accent sur la maximisation du rendement et de la pureté tout en minimisant les coûts et l’impact environnemental. Des techniques telles que la synthèse en flux continu et l’utilisation de catalyseurs peuvent être utilisées pour améliorer l’efficacité.
Analyse Des Réactions Chimiques
Types de réactions
L’acide 4-(allylamino)-2-méthylpyrimidine-5-carboxylique peut subir diverses réactions chimiques, notamment :
Oxydation : Le groupe allylamino peut être oxydé pour former les dérivés oxo correspondants.
Réduction : Le groupe acide carboxylique peut être réduit pour former des dérivés alcools.
Substitution : Le groupe allylamino peut participer à des réactions de substitution nucléophile.
Réactifs et conditions courantes
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO₄) et le trioxyde de chrome (CrO₃).
Réduction : Les agents réducteurs tels que l’hydrure de lithium et d’aluminium (LiAlH₄) et le borohydrure de sodium (NaBH₄) sont couramment utilisés.
Substitution : Les réactions de substitution nucléophile peuvent être réalisées à l’aide de réactifs tels que l’hydrure de sodium (NaH) et les halogénures d’alkyle.
Principaux produits
Oxydation : L’oxydation du groupe allylamino peut donner des dérivés oxo.
Réduction : La réduction du groupe acide carboxylique peut donner des dérivés alcools.
Substitution : Les réactions de substitution peuvent donner divers dérivés pyrimidiniques substitués.
Applications de la recherche scientifique
L’acide 4-(allylamino)-2-méthylpyrimidine-5-carboxylique présente plusieurs applications de recherche scientifique :
Chimie : Il est utilisé comme élément de base dans la synthèse de composés hétérocycliques plus complexes.
Biologie : Il est étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Il est étudié pour son utilisation potentielle dans le développement de médicaments, en particulier comme échafaudage pour la conception de nouveaux agents thérapeutiques.
Industrie : Il est utilisé dans le développement de nouveaux matériaux aux propriétés spécifiques, tels que les polymères et les revêtements.
Applications De Recherche Scientifique
4-(Allylamino)-2-methylpyrimidine-5-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
Le mécanisme d’action de l’acide 4-(allylamino)-2-méthylpyrimidine-5-carboxylique implique son interaction avec des cibles moléculaires et des voies spécifiques. Le groupe allylamino peut former des liaisons hydrogène et d’autres interactions avec les macromolécules biologiques, influant sur leur fonction. Le composé peut également inhiber des enzymes ou des récepteurs spécifiques, conduisant aux effets biologiques observés.
Comparaison Avec Des Composés Similaires
Composés similaires
Acide 4-amino-2-méthylpyrimidine-5-carboxylique : Structure similaire, mais dépourvu du groupe allyle.
Acide 2-méthylpyrimidine-5-carboxylique : Structure similaire, mais dépourvu des groupes allylamino et amino.
Acide 4-(méthylamino)-2-méthylpyrimidine-5-carboxylique : Structure similaire, mais possède un groupe méthylamino au lieu d’un groupe allylamino.
Unicité
L’acide 4-(allylamino)-2-méthylpyrimidine-5-carboxylique est unique en raison de la présence du groupe allylamino, qui confère une réactivité chimique et une activité biologique distinctes par rapport à ses analogues. Le groupe allylamino peut participer à des interactions et à des réactions uniques, ce qui rend ce composé précieux pour des applications spécifiques dans la recherche et l’industrie.
Propriétés
Formule moléculaire |
C9H11N3O2 |
|---|---|
Poids moléculaire |
193.20 g/mol |
Nom IUPAC |
2-methyl-4-(prop-2-enylamino)pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C9H11N3O2/c1-3-4-10-8-7(9(13)14)5-11-6(2)12-8/h3,5H,1,4H2,2H3,(H,13,14)(H,10,11,12) |
Clé InChI |
KXPHTXSDJSHADU-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC=C(C(=N1)NCC=C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



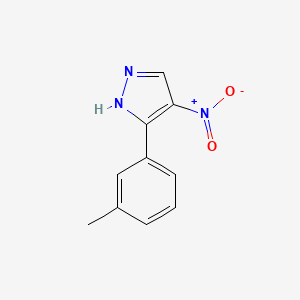
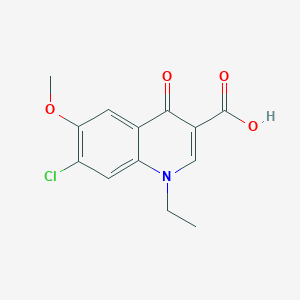
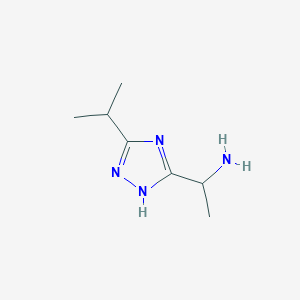
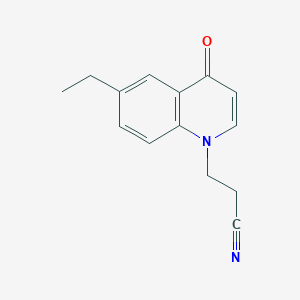
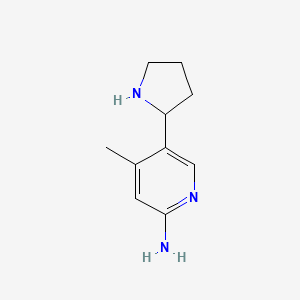

![2-Bromo-6-isopropylbenzo[d]thiazole](/img/structure/B11810234.png)
![6-(tert-Butyl)-3-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B11810247.png)
